molecular formula C12H20O2 B14679188 Ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate CAS No. 39871-45-9

Ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate

Cat. No.: B14679188
CAS No.: 39871-45-9
M. Wt: 196.29 g/mol
InChI Key: RBTJKDIOGQSFJX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclobutyl ring with an ethenyl group and two methyl groups, making it a unique structure among esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the manufacture of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings.

    Isopropyl butyrate: Known for its application in perfumes and flavoring agents.

Uniqueness

Ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate stands out due to its unique cyclobutyl ring structure with an ethenyl group, which imparts distinct chemical and physical properties compared to other esters.

Properties

CAS No.

39871-45-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-(3-ethenyl-2,2-dimethylcyclobutyl)acetate

InChI

InChI=1S/C12H20O2/c1-5-9-7-10(12(9,3)4)8-11(13)14-6-2/h5,9-10H,1,6-8H2,2-4H3

InChI Key

RBTJKDIOGQSFJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1(C)C)C=C

Origin of Product

United States

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